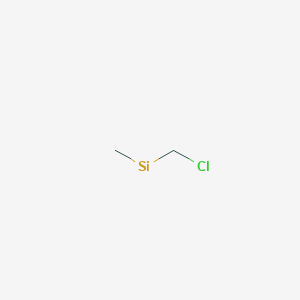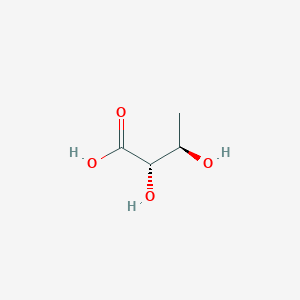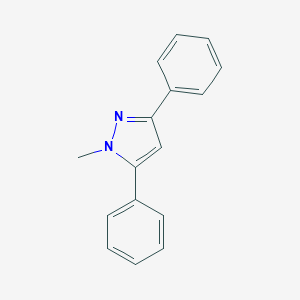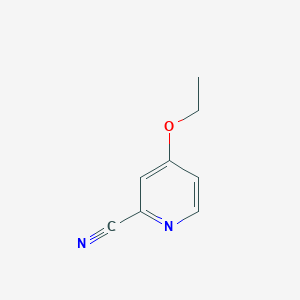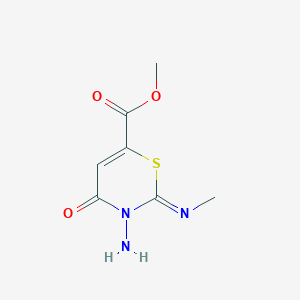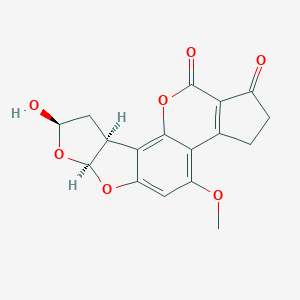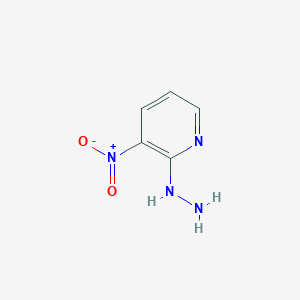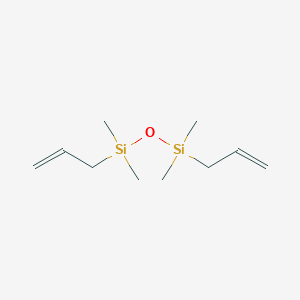
1,3-Diallyltetramethyldisiloxane
Descripción general
Descripción
1,3-Diallyltetramethyldisiloxane is a chemical compound with the molecular formula C10H22OSi2 . It is also known by other names such as 1,3-Bis(allyl)-1,1,3,3-tetramethyldisiloxane and Disiloxane,1,1,3,3-tetramethyl-1,3-di-2-propen-1-yl .
Molecular Structure Analysis
The molecular structure of 1,3-Diallyltetramethyldisiloxane consists of two silicon atoms, ten carbon atoms, twenty-two hydrogen atoms, and one oxygen atom . The canonical SMILES representation of 1,3-Diallyltetramethyldisiloxane isCSi(CC=C)OSi(C)CC=C . Physical And Chemical Properties Analysis
1,3-Diallyltetramethyldisiloxane is a transparent liquid . It has a molecular weight of 214.45 g/mol . The compound has a boiling point of 179 °C and a melting point of less than 0 °C . Its density is 0.821 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Production of Silicone Polymers
“1,3-Diallyltetramethyldisiloxane” is used as a monomer in the production of silicone polymers . Silicone polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation.
Preparation of Other Organosilicon Compounds
This compound is used as a precursor to prepare other organosilicon compounds . Organosilicon compounds are often used in products such as adhesives, sealants, water-repellent coatings, and biomedical devices.
Non-Aqueous Polymer Preparation
“1,3-Diallyltetramethyldisiloxane” is utilized in non-aqueous polymer preparation . This process is used when the polymer is not soluble in water, or when water-sensitive catalysts are used.
Laboratory Reagent
It is also used as a laboratory reagent . In this context, it can be used in a variety of chemical reactions in research and development settings.
Safety and Hazards
Mecanismo De Acción
Target of Action
1,3-Diallyltetramethyldisiloxane is a chemical intermediate
Action Environment
The action of 1,3-Diallyltetramethyldisiloxane, like other chemical intermediates, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is classified as a flammable liquid and vapor, indicating that its stability and reactivity can be significantly affected by heat and open flames .
Propiedades
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]oxy-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGWYJWMAKBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344774 | |
| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17955-81-6 | |
| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








